molecular formula C14H13N3O4 B2721696 N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203189-06-3

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2721696
CAS RN: 1203189-06-3
M. Wt: 287.275
InChI Key: IXJVWHZWZVKHAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, also known as BDP-1, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of certain enzymes that play a critical role in the development of various diseases, including cancer and inflammation.

Mechanism of Action

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide inhibits the activity of HDACs by binding to the catalytic site of the enzyme. This leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the repression of oncogenes. In addition, N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to inhibit the activity of other enzymes, including phosphodiesterases and carbonic anhydrases.
Biochemical and Physiological Effects:
N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide in lab experiments include its potency, selectivity, and well-characterized mechanism of action. However, the limitations of using N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. One direction is to develop more potent and selective HDAC inhibitors based on the structure of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide. Another direction is to investigate the potential therapeutic applications of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide in other diseases, such as neurodegenerative disorders and autoimmune diseases. Finally, the development of novel drug delivery systems may enhance the efficacy and safety of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide in clinical settings.
Conclusion:
In conclusion, N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain enzymes that play a critical role in the development of various diseases, including cancer and inflammation. N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has a well-characterized mechanism of action and has been shown to have a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide that may lead to the development of novel therapeutics.

Synthesis Methods

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves the reaction of 2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetic acid with benzo[d][1,3]dioxole-5-carbonyl chloride in the presence of a base. The reaction proceeds smoothly to give the desired product in good yield. The purity of the compound can be enhanced by recrystallization from an appropriate solvent.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of certain enzymes that play a critical role in the development of various diseases, including cancer and inflammation. N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have potent anti-cancer and anti-inflammatory effects.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O4/c1-9-4-14(19)17(7-15-9)6-13(18)16-10-2-3-11-12(5-10)21-8-20-11/h2-5,7H,6,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJVWHZWZVKHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-yl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.